molecular formula C14H18N2 B1530197 4-(Azepan-1-yl)-3-methylbenzonitrile CAS No. 1184666-42-9

4-(Azepan-1-yl)-3-methylbenzonitrile

Cat. No. B1530197
M. Wt: 214.31 g/mol
InChI Key: KJIYIRZMKKGPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-yl)-3-methylbenzonitrile (4A3MB) is a synthetic compound with a wide range of applications in the fields of science and research. It belongs to the class of heterocyclic compounds, and its structure consists of a nitrogen atom attached to an aromatic ring. 4A3MB has been studied for its potential to be used as a building block for the synthesis of new compounds, and its unique properties have made it a popular choice for use in a variety of scientific experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that compounds similar to 4-(Azepan-1-yl)-3-methylbenzonitrile can undergo photo-induced ring expansions, leading to the formation of cyano- and azepin-ones, which are crucial intermediates for further chemical modifications (Lamara et al., 1994). Another study described the temperature-tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles, showcasing the versatility of these compounds in synthesizing nitrogen heterocyclic compounds (Porashar et al., 2022).

Enantioselective Synthesis

The enantioselective synthesis of dibenz[c,e]azepines demonstrates the potential of using chiral auxiliaries to control the stereochemistry of the synthesized compounds, which is vital for the development of drugs and materials with specific optical properties (Pira et al., 2009).

Anticancer Activity

A study on the synthesis of benzofuro[3,2-b]pyrazolo[4,3-e]azepine derivatives showed moderate anticancer activity against various cancer cell lines, indicating the potential therapeutic applications of compounds synthesized from similar structures (Chaban et al., 2020).

Neuroleptic Activity

Compounds derived from similar structures have been shown to exhibit potent neuroleptic activity, suggesting their potential use in treating psychiatric disorders (Steiner et al., 1986).

Conformational Energetics

Thermochemical studies on azepan and related compounds provide insights into their conformational energetics, which is important for understanding their reactivity and stability in various chemical processes (Freitas et al., 2014).

properties

IUPAC Name

4-(azepan-1-yl)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-12-10-13(11-15)6-7-14(12)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIYIRZMKKGPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)-3-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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